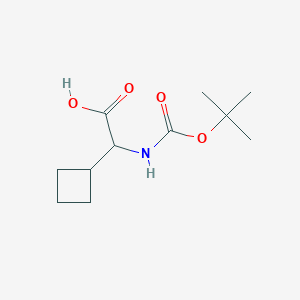

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid, is a valuable building block in contemporary medicinal chemistry and peptide design. Its unique cyclobutyl moiety introduces conformational constraints and lipophilicity that can significantly influence the pharmacological properties of parent molecules. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of this compound, underpinned by experimental logic and established analytical techniques. Understanding these characteristics is paramount for its effective application in synthesis, formulation, and drug development. This document will delve into the structural features, thermal properties, solubility profile, and acidity of this compound, offering both established data and field-proven insights.

Core Molecular and Physical Attributes

The foundational physical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation development.

| Property | Value | Source |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-2-cyclobutylacetic acid | N/A |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Physical Form | Solid | [2] |

| CAS Number | Multiple CAS numbers are associated with different isomers and related structures. For example, 155905-77-4 for the (S)-enantiomer. | [3] |

Thermal Properties: Melting Point Analysis

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a substance with high precision. The causality behind this choice lies in its ability to measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 120 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information about the crystallinity of the sample.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of this compound is a critical parameter for its use in both solution-phase synthesis and for the development of oral or injectable drug formulations. As a Boc-protected amino acid with a nonpolar cyclobutyl side chain, its solubility is expected to be higher in organic solvents compared to aqueous media.

Boc-protected amino acids are generally soluble in a range of organic solvents.[4] Common solvents for these compounds include:

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

The solubility in less polar solvents can vary. Due to the presence of the carboxylic acid group, the compound will exhibit some solubility in polar protic solvents and aqueous bases.

Experimental Protocol: Kinetic Solubility Assessment

A standard approach to determine the solubility of a compound for drug discovery purposes is through a kinetic solubility assay. This method provides a rapid assessment of solubility in various solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly polar solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in the target solvent (e.g., phosphate-buffered saline, organic solvents).

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

-

Analysis: After equilibration, measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

Caption: Workflow for Kinetic Solubility Assessment.

Acidity and pKa

The acidity of this compound is primarily determined by its carboxylic acid group. The pKa of this group is a critical parameter that dictates the compound's ionization state at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.

The pKa of the α-carboxylic acid group in amino acids is typically in the range of 2-3.[5] This increased acidity compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.76) is due to the electron-withdrawing inductive effect of the adjacent amino group.[6] For this compound, the pKa of the carboxylic acid is expected to fall within this range. The tert-butoxycarbonyl (Boc) protecting group is not expected to significantly alter the pKa of the carboxylic acid. The Boc-protected amino group is not basic and will not have a pKa in the physiological range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. This technique involves monitoring the pH of a solution of the compound as a strong base is incrementally added.

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The physical properties of this compound are integral to its successful application in research and development. This guide has provided a detailed overview of its key characteristics, including its molecular attributes, thermal behavior, solubility profile, and acidity. The experimental protocols outlined herein represent standard, robust methods for the determination of these properties, ensuring data integrity and reproducibility. A thorough understanding and experimental validation of these physical parameters will empower researchers to effectively utilize this versatile building block in the design and synthesis of novel chemical entities with optimized developability profiles.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Chemistry Stack Exchange. amino acid pka of carboxylic acid. (2015). [Link]

- Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 214(1), 135–144.

-

PubChem. 2-Amino-2-cyclobutylacetic acid. [Link]

-

PubChem. 2-Amino-3-cyclobutylpropanoic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

MySkinRecipes. This compound. [Link]

-

Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. (2020). [Link]

-

Chemistry LibreTexts. 13.15: pKa and Amino Acids. (2019). [Link]

-

MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2022). [Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. [Link]

-

PubChemLite. (2s)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. [Link]

-

Chemspace. (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylacetic acid. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. (2011). [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

Sources

- 1. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylacetic acid - C11H19NO4 | CSSB00010171429 [chem-space.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: A Cornerstone for Conformationally Constrained Peptidomimetics

Abstract

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Commonly referred to as Boc-cyclobutylglycine (Boc-Cbg-OH), this molecule serves as a crucial building block for the synthesis of peptides and peptidomimetics with constrained conformations. The incorporation of the cyclobutyl moiety imparts a degree of rigidity to the peptide backbone, which can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity. This document will delve into the chemical structure, stereochemistry, and physicochemical properties of Boc-Cbg-OH. Furthermore, it will present a detailed, field-proven synthetic protocol and thorough characterization data. Finally, the guide will explore the strategic applications of this unique amino acid in the design of novel therapeutics, supported by an analysis of its conformational influence on peptide structure.

Introduction: The Rationale for Conformational Constraint in Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor affinity and susceptibility to enzymatic degradation.[1] The introduction of conformational constraints into a peptide backbone is a well-established strategy to mitigate these drawbacks.[1] By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, often resulting in increased binding affinity and specificity.[2][3]

Unnatural amino acids (UAAs) are pivotal tools for achieving this conformational rigidity.[4] Among these, cyclic amino acid derivatives have proven particularly effective. This compound is a prime example of such a UAA, where the cyclobutyl ring appended to the α-carbon restricts the permissible values of the peptide backbone dihedral angles (phi, ψ), thereby pre-organizing the peptide into a more defined secondary structure.[5] The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus during peptide chain elongation.[6]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central α-carbon atom bonded to a hydrogen atom, a carboxylic acid group, a cyclobutyl group, and a Boc-protected amino group.

Structural Diagram

Caption: Chemical structure of this compound.

Stereochemistry

The α-carbon of this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (S)- and (R)-. The specific stereochemistry is crucial for its biological activity, as interactions with chiral biological macromolecules are stereospecific. The commercially available forms are often the racemic mixture or the individual enantiomers, with the (S)-enantiomer being the most commonly used in the synthesis of L-peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [7] |

| Molecular Weight | 229.27 g/mol | [7] |

| CAS Number | 811460-95-4 (racemic) | [8] |

| 155905-77-4 ((S)-enantiomer) | [7] | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective approach involves the Strecker synthesis of the unprotected amino acid, followed by Boc protection.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is a representative method based on established chemical principles for Strecker synthesis and Boc protection.[9][10][11]

Part 1: Synthesis of 2-Amino-2-cyclobutylacetic Acid (Strecker Synthesis)

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reagents: Cyclobutanone (1.0 equivalent) is added to the stirred solution, followed by the slow, portion-wise addition of sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction will generate hydrogen cyanide gas, which is also highly toxic.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid and heated to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 2-amino-2-cyclobutylacetic acid.

Part 2: Boc Protection

-

Dissolution: The synthesized 2-amino-2-cyclobutylacetic acid (1.0 equivalent) is dissolved in a mixture of dioxane and water, or another suitable solvent system.

-

Basification: A base such as sodium bicarbonate or sodium hydroxide (2.0-3.0 equivalents) is added to the solution to deprotonate the amino group.

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Reaction: The reaction is stirred overnight at room temperature. The pH should be maintained in the basic range.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous solution is then washed with a nonpolar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O. The aqueous layer is acidified to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄ solution). The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.[12]

Characterization Data

The structural integrity and purity of the synthesized compound are confirmed using various spectroscopic techniques. The following are representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

δ 1.70-2.20 (m, 6H, cyclobutyl -CH₂-)

-

δ 2.80-2.95 (m, 1H, cyclobutyl -CH-)

-

δ 4.20-4.30 (d, 1H, α-CH)

-

δ 5.10-5.20 (br d, 1H, -NH-)

-

δ 9.50-10.50 (br s, 1H, -COOH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 18.5 (cyclobutyl -CH₂-)

-

δ 28.4 (-C(CH₃)₃)

-

δ 30.5 (cyclobutyl -CH₂-)

-

δ 42.0 (cyclobutyl -CH-)

-

δ 58.0 (α-C)

-

δ 80.0 (-C(CH₃)₃)

-

δ 155.5 (Boc C=O)

-

δ 176.0 (carboxyl C=O)

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Calculated for C₁₁H₁₉NO₄ [M-H]⁻: 228.13; Found: 228.1.

Infrared (IR) Spectroscopy:

-

IR (KBr, cm⁻¹):

-

3300-2500 (br, O-H stretch of carboxylic acid)

-

2970 (C-H stretch, aliphatic)

-

1715 (C=O stretch, carboxylic acid)

-

1690 (C=O stretch, carbamate)

-

1520 (N-H bend)

-

1160 (C-O stretch)

-

Applications in Drug Discovery and Peptide Design

The primary application of this compound is as a building block in the synthesis of peptidomimetics and other structurally complex molecules for drug discovery.

Induction of Stable Secondary Structures

The incorporation of cyclobutylglycine into a peptide sequence can induce and stabilize specific secondary structures, such as β-turns and helical conformations. The restricted rotation around the N-Cα and Cα-C bonds, due to the steric hindrance of the cyclobutyl group, limits the accessible conformational space of the peptide backbone. This pre-organization can enhance the affinity of the peptide for its target receptor by reducing the entropic cost of binding.

Enhanced Proteolytic Stability

The bulky cyclobutyl group can sterically shield the adjacent peptide bonds from the action of proteases. This increased resistance to enzymatic degradation is a significant advantage for peptide-based therapeutics, as it can lead to a longer in vivo half-life and improved bioavailability.

Logical Framework for Application

Caption: Application workflow of Boc-cyclobutylglycine in drug discovery.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural feature—the α-cyclobutyl group—provides a reliable means of introducing conformational constraints into peptide backbones. This guide has provided a detailed overview of its structure, synthesis, and characterization, underscoring its importance as a well-defined chemical entity. The strategic incorporation of this non-proteinogenic amino acid into peptide sequences offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. As the field of peptide-based drug discovery continues to evolve, the demand for sophisticated building blocks like Boc-cyclobutylglycine is expected to grow, further solidifying its role in the design of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Conformational Constraint on Peptide Solubility Limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Boc-N-cyclobutyl-glycine 95% | CAS: 1779868-81-3 | AChemBlock [achemblock.com]

- 8. N-boc-glycine | Sigma-Aldrich [sigmaaldrich.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

(Boc-cyclobutyl-glycine) CAS number 811460-95-4

An In-depth Technical Guide to (Boc-cyclobutyl-glycine) CAS 811460-95-4

Abstract

This technical guide provides a comprehensive overview of (Boc-cyclobutyl-glycine), CAS number 811460-95-4, a non-proteinogenic amino acid of significant interest in peptidomimetic and drug discovery research. As a unique building block, its cyclobutyl moiety offers a valuable tool for introducing conformational constraints and modifying the physicochemical properties of peptides. This document details the compound's chemical identity, offers insights into its synthesis and purification, outlines its applications in peptide chemistry, and provides validated analytical methodologies for its characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this unnatural amino acid in their work.

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of chemical space beyond these natural building blocks has opened new frontiers in medicinal chemistry. Unnatural amino acids (UAAs) are non-naturally occurring amino acids that can be incorporated into peptide sequences to enhance their therapeutic properties.[1] By introducing novel side chains, stereochemistries, or backbone constraints, UAAs can address the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited receptor specificity.[2][3]

(Boc-cyclobutyl-glycine), a derivative of glycine bearing a cyclobutyl group at the alpha-carbon, is a prime example of a UAA designed to impart specific structural attributes. The cyclobutyl ring introduces steric bulk and conformational rigidity, which can significantly influence the secondary structure of a peptide.[4] This can lead to peptides with improved resistance to enzymatic degradation and enhanced binding affinities for their biological targets.[5] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[4] This guide will delve into the technical specifics of (Boc-cyclobutyl-glycine), providing the necessary information for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (Boc-cyclobutyl-glycine) is essential for its effective application in synthesis and for the interpretation of experimental data.

| Property | Value | Source |

| CAS Number | 811460-95-4 | Internal Data |

| Molecular Formula | C₁₁H₁₉NO₄ | Internal Data |

| Molecular Weight | 229.27 g/mol | Internal Data |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid | Internal Data |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO, and aqueous base. Sparingly soluble in water. | Inferred from similar compounds |

| Melting Point | Not available. Expected to be in the range of 120-150 °C. | Inferred from similar compounds |

Structural Elucidation:

The structure of (Boc-cyclobutyl-glycine) features a chiral center at the alpha-carbon, and the commercially available material is typically a racemic mixture (DL-form). The key structural components are:

-

Cyclobutyl Ring: Confers conformational rigidity and hydrophobicity.

-

Glycine Backbone: The core amino acid structure.

-

Boc Protecting Group: An acid-labile protecting group essential for peptide synthesis.[4]

Synthesis and Purification

Proposed Synthesis Workflow: Amidomalonate Pathway

The amidomalonate synthesis provides a reliable method for producing α-amino acids through the alkylation of a malonic ester derivative.[6]

Caption: Proposed synthesis workflow for (Boc-cyclobutyl-glycine).

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example and may require optimization.

Step 1 & 2: Alkylation of Diethyl 2-acetamidomalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl 2-acetamidomalonate and stir until fully dissolved.

-

Add cyclobutyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off any salts, and concentrate the filtrate under reduced pressure to obtain the crude alkylated malonate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude alkylated malonate, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for an extended period (typically overnight) to ensure complete hydrolysis of the ester and amide groups.

-

The progress of the decarboxylation can be monitored by the evolution of CO₂.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., pyridine or ammonium hydroxide) to precipitate the crude DL-cyclobutylglycine.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Boc Protection

-

Suspend the crude DL-cyclobutylglycine in a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to the suspension.[7]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.[7]

-

Allow the reaction to proceed at room temperature overnight.

-

Acidify the reaction mixture with a cold, dilute solution of citric acid or KHSO₄ to a pH of 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (Boc-cyclobutyl-glycine).

Purification

The crude product can be purified by one or more of the following techniques:

-

Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.

-

Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

Applications in Peptide Synthesis and Drug Design

The unique structural features of (Boc-cyclobutyl-glycine) make it a valuable building block in several areas of research.

Peptidomimetics and Conformational Constraint

The incorporation of (Boc-cyclobutyl-glycine) into a peptide sequence introduces a significant conformational constraint due to the steric bulk of the cyclobutyl ring.[4] This can be strategically employed to:

-

Induce specific secondary structures: Such as β-turns or helical motifs, which are often crucial for biological activity.

-

Enhance metabolic stability: The non-natural side chain can prevent or slow down enzymatic degradation by proteases.[5]

-

Modulate receptor binding: The fixed orientation of the side chain can lead to improved binding affinity and selectivity for a target receptor.

Caption: Application of (Boc-cyclobutyl-glycine) in drug design.

Solid-Phase Peptide Synthesis (SPPS)

(Boc-cyclobutyl-glycine) is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

General Boc-SPPS Cycle:

-

Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).[4]

-

Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA).

-

Coupling: Activation of the carboxyl group of the incoming Boc-amino acid (in this case, Boc-cyclobutyl-glycine) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminal amine on the resin.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of (Boc-cyclobutyl-glycine).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl protons, the α-proton, and a prominent singlet for the nine equivalent protons of the Boc group, typically around 1.4 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cyclobutyl ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

-

1.40-1.50 (s, 9H): (CH₃)₃C- of Boc group

-

1.80-2.40 (m, 6H): Cyclobutyl -CH₂- protons

-

2.90-3.10 (m, 1H): Cyclobutyl -CH- proton

-

4.20-4.40 (d, 1H): α-CH proton

-

5.00-5.20 (br d, 1H): -NH proton

-

10.0-12.0 (br s, 1H): -COOH proton

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of (Boc-cyclobutyl-glycine).

Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Retention Time: Approximately 10-15 minutes, depending on the specific gradient and column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

-

Expected [M-H]⁻ ion: 228.12 m/z

-

Expected [M+Na]⁺ ion: 252.12 m/z

Conclusion

(Boc-cyclobutyl-glycine) represents a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its unique cyclobutyl moiety provides a powerful tool for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its applications in peptide chemistry, and robust analytical methods for its characterization. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic incorporation of unnatural amino acids like (Boc-cyclobutyl-glycine) will undoubtedly play a pivotal role in the future of drug discovery.

References

- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

- A Comparative Guide to HPLC and NMR Analysis for the Characteriz

- US4497732A - 1A-Endo-glycine-calcitonin.

- (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.

- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)

- A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. PubMed.

- Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. PubMed Central.

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- CN104276964A - Preparation method of Boc-glycine.

- tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938. PubChem.

- Synthesis of N-Boc-protected α-arylglycines....

- Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson).

- CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

- 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US9169287B2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]

- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Boc-Protected Cyclobutyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-protected cyclobutyl glycine is a non-natural amino acid increasingly utilized in peptide synthesis and medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Its unique cyclobutyl moiety introduces conformational rigidity and lipophilicity, which can improve metabolic stability and cell permeability. However, the very features that make it a valuable building block also present challenges in terms of solubility, a critical parameter for successful synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of Boc-protected cyclobutyl glycine, delving into its physicochemical properties, solubility in various solvent systems, and the key factors that influence its dissolution. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important synthetic amino acid.

Introduction: The Growing Importance of Non-Natural Amino Acids in Drug Discovery

The therapeutic landscape is increasingly dominated by peptide-based drugs due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids, such as Boc-protected cyclobutyl glycine, is a key strategy to overcome these limitations. The cyclobutyl group provides steric hindrance that can protect adjacent peptide bonds from enzymatic degradation, while its hydrophobicity can enhance membrane permeability.[1]

Despite these advantages, the successful application of Boc-cyclobutyl glycine is contingent on a thorough understanding of its solubility characteristics. Poor solubility can lead to challenges in reaction kinetics during peptide synthesis, difficulties in purification, and complications in formulating the final active pharmaceutical ingredient (API). This guide aims to provide a detailed exploration of the solubility of Boc-cyclobutyl glycine to empower scientists to navigate these challenges effectively.

Physicochemical Properties of Boc-Cyclobutyl Glycine

A foundational understanding of the physicochemical properties of a molecule is paramount to predicting and explaining its solubility behavior. Boc-L-cyclobutylglycine possesses a unique combination of a bulky, non-polar cyclobutyl group, a polar carboxylic acid, and a carbamate-protected amine.

| Property | Value | Source |

| Molecular Formula | C11H19NO4 | [1] |

| Molecular Weight | 229.27 g/mol | [2] |

| Density | 1.169 g/cm³ | [2] |

| Boiling Point | 379.097 °C at 760 mmHg | [2] |

| Flash Point | 183.072 °C | [2] |

The presence of both hydrophobic (cyclobutyl and tert-butyl groups) and hydrophilic (carboxylic acid and carbamate) moieties results in an amphiphilic character that dictates its interaction with different solvents.

Solubility Profile in Common Laboratory Solvents

The choice of solvent is critical in every stage of a project involving Boc-cyclobutyl glycine, from synthesis to purification and analysis. The general principle of "like dissolves like" provides a useful starting point for predicting solubility.

Common Solvents in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide drug development. The solubility of the protected amino acid in the reaction solvent is crucial for efficient coupling reactions.[3] Commonly used solvents in SPPS include:

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent widely used in SPPS due to its excellent solvating properties for both the resin and protected amino acids.[4][5]

-

N-Methyl-2-pyrrolidone (NMP): Another popular polar aprotic solvent, often considered a stronger solvent than DMF, particularly for aggregating sequences.[3][5]

-

Dichloromethane (DCM): A less polar solvent, often used in Boc-based SPPS chemistry. It readily dissolves most Boc-protected amino acids.[3]

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used to dissolve peptides that are insoluble in other organic solvents.[6][7]

Solvents for Purification and Analysis

For purification by chromatography (e.g., HPLC) and for analytical techniques, different solvent systems are employed.

-

Acetonitrile (ACN) and Water: This is a common mobile phase system for reversed-phase HPLC. The solubility of Boc-cyclobutyl glycine in varying mixtures of ACN and water will be crucial for successful purification.

-

Methanol and Water: Another common solvent system for chromatography.

-

Tetrahydrofuran (THF): Has been reported as an excellent solvent for coupling hindered amino acids when used with certain resins.[3]

Aqueous Solubility

The aqueous solubility of Boc-cyclobutyl glycine is expected to be low due to the presence of the hydrophobic cyclobutyl and Boc groups. However, its solubility is highly dependent on the pH of the solution.[8][9]

Factors Influencing Solubility

Several factors can significantly impact the solubility of Boc-protected cyclobutyl glycine. A thorough understanding of these factors is essential for optimizing experimental conditions.

The Critical Role of pH

For amino acids and their derivatives, pH is arguably the most influential factor affecting aqueous solubility.[8][9][10] The carboxylic acid and the protected amino group can exist in different ionization states depending on the pH of the solution.

-

At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and the molecule will be neutral.

-

Near the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Solubility is typically at its minimum at or near the pI.

-

At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the molecule will carry a net negative charge, which generally increases its solubility in aqueous solutions.

The solubility of amino acids typically follows a "U" shaped curve as a function of pH, with the lowest solubility observed at the isoelectric point.[8]

The Influence of Temperature

For most solid solutes, solubility increases with increasing temperature.[11][12] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, warming the solvent can help to dissolve more Boc-cyclobutyl glycine. However, it is crucial to be mindful of the potential for degradation at elevated temperatures.

The Impact of Salt Concentration (Ionic Strength)

The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an amino acid derivative. The effect depends on the nature of the salt and the amino acid. This phenomenon is important to consider when working with buffered solutions.

Crystalline Form and Polymorphism

The solid-state properties of a compound can have a profound impact on its solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities. It is important to be aware that the synthetic and purification processes can potentially lead to different polymorphic forms of Boc-cyclobutyl glycine.

Experimental Determination of Solubility

Accurate determination of solubility is a critical experimental undertaking. The shake-flask method is a widely accepted and robust technique for this purpose.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of Boc-protected cyclobutyl glycine in a given solvent.

Materials:

-

Boc-protected cyclobutyl glycine

-

Selected solvent (e.g., water, buffer of known pH, organic solvent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of Boc-protected cyclobutyl glycine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a validated analytical method, such as HPLC with UV detection, to determine the concentration of dissolved Boc-protected cyclobutyl glycine.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of Boc-protected cyclobutyl glycine.

Strategies for Enhancing Solubility

When faced with solubility challenges, several strategies can be employed:

-

pH Adjustment: For aqueous solutions, adjusting the pH away from the isoelectric point can significantly increase solubility.[10]

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) such as ethanol, isopropanol, or DMSO can enhance the solubility of hydrophobic compounds in aqueous media.[10]

-

Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

-

Prodrug Approaches: In drug development, a common strategy is to transiently modify the molecule to create a more soluble prodrug that is converted to the active form in vivo.

Conclusion

A comprehensive understanding of the solubility of Boc-protected cyclobutyl glycine is indispensable for its effective use in research and drug development. Its solubility is a complex interplay of its amphiphilic nature and external factors such as the choice of solvent, pH, and temperature. By applying the principles and methodologies outlined in this guide, researchers can proactively address potential solubility challenges, leading to more efficient and successful scientific outcomes. The systematic determination of its solubility profile in various relevant solvent systems is a critical step that will facilitate smoother progress in synthesis, purification, and formulation development.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C.

- iChemical. (n.d.). Boc-L-Cyclobutylglycine, CAS No. 155905-77-4.

- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.

- PubMed. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution.

- Benchchem. (n.d.). N-Boc-N-cyclobutyl-glycine | 1779868-81-3.

- NIH. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC.

- NIH. (2021, September 20). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.

- ResearchGate. (2025, August 7). Solubility of Amino Acids, Sugars, and Proteins.

- Reddit. (2025, December 23). Help determining solubility of Amino Acids : r/Biochemistry.

- MedchemExpress.com. (n.d.). Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid).

- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics | Blog.

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

- PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Bachem. (2021, July 23). Peptide solubility.

- PubMed Central. (n.d.). Protein Design: From the Aspect of Water Solubility and Stability - PMC.

- PMC. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach.

- Guidechem. (n.d.). BOC-Glycine 4530-20-5 wiki.

- Cheméo. (n.d.). boc-glycine - Chemical & Physical Properties.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Chem-Impex. (n.d.). Boc-L-2-cyclohexylglycine.

- ResearchGate. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- TargetMol. (n.d.). Boc-L-Cyclopropylglycine.

- ChemicalBook. (n.d.). Boc-L-Cyclobutylglycine CAS#: 155905-77-4.

- Journal of Chemical & Engineering Data. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.

- ChemicalBook. (n.d.). 155905-77-4(Boc-L-Cyclobutylglycine) Product Description.

- PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288.

- NIH. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC.

- RSC Publishing. (n.d.). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm.

- ResearchGate. (2024, December 2). (PDF) Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.

- ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.

- ChemBK. (2022, October 16). BOC-Glycine.

- Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-L-Cyclobutylglycine, CAS No. 155905-77-4 - iChemical [ichemical.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]

- 12. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Discovery and synthesis of novel cyclobutyl amino acids

<_E382B_8_E383A_3_E382B_9_E383BC_E382B_3_E383A_4_E382B_8_E383A_5_E382B_1_E383A_6_E382B_5_E383A_7_E382B_1_E383A_8_E382B_8_E383A_9>## An In-Depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cyclobutyl amino acids (CBAAs) represent a compelling class of unnatural amino acids that are gaining significant traction in medicinal chemistry and drug discovery.[1] Their unique, conformationally constrained four-membered ring introduces a puckered structure that can impart favorable pharmacological properties to parent molecules.[2] This guide provides a comprehensive overview of the discovery and synthesis of novel CBAAs, delving into the strategic considerations behind their design, prevalent synthetic methodologies, and their impactful applications in modern drug development. We will explore the causal relationships behind experimental choices, offering field-proven insights to equip researchers with the knowledge to effectively leverage this promising structural motif.

The Rationale for Cyclobutyl Amino Acids in Drug Design: Beyond the Proteome

The 20 proteinogenic amino acids provide a foundational alphabet for peptide and protein structure. However, to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, medicinal chemists often turn to unnatural amino acids.[3][4] Among these, CBAAs have emerged as particularly valuable tools for several key reasons:

-

Conformational Constraint and Pre-organization: The rigid, puckered conformation of the cyclobutane ring restricts the rotational freedom of the amino acid backbone and side chain.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2] This principle is crucial in the design of peptidomimetics and inhibitors of protein-protein interactions.[6][7][8]

-

Bioisosterism: Cyclobutyl moieties can serve as effective bioisosteres for other chemical groups.[9] For instance, they can replace larger, more flexible cyclic systems or planar aromatic rings, improving properties like metabolic stability and solubility.[2][10] The strategic replacement of functional groups with bioisosteres that possess similar steric and electronic properties is a cornerstone of rational drug design.[11][12]

-

Improved Pharmacokinetic Profiles: The introduction of a cyclobutane scaffold can block metabolically labile sites within a molecule, enhancing its stability against enzymatic degradation.[2][10] This often translates to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable drugs.

-

Proline Mimicry: Certain CBAA derivatives can act as conformationally restricted analogs of proline, an amino acid known for its unique ability to induce turns in peptide chains.[13][14] By designing novel proline mimetics, researchers can fine-tune the secondary structure of peptides to enhance their biological activity.[15]

Strategic Pathways to Novel Cyclobutyl Amino Acids: A Synthetic Overview

The synthesis of enantiomerically pure and diversely functionalized CBAAs presents a significant synthetic challenge. Several key strategies have been developed, each with its own set of advantages and considerations.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition of two olefinic components is the most direct and atom-economical method for constructing the cyclobutane core.[16][17]

-

Photochemical [2+2] Cycloaddition: This classical approach often utilizes UV irradiation to promote the cycloaddition of alkenes.[17] Recent advancements have seen the rise of visible-light-mediated photocatalysis, which offers milder reaction conditions and greater functional group tolerance.[1][18][19] For example, the use of iridium-based triplet energy transfer catalysts has enabled the efficient synthesis of cyclobutane α-amino acid derivatives from dehydroamino acids and styrenes.[1][18][19]

-

Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts, particularly those based on cobalt and gold, have proven effective in promoting stereoselective [2+2] cycloadditions.[20] These methods often allow for the construction of highly functionalized cyclobutanes with excellent control over stereochemistry.

-

Organocatalyzed [2+2] Cycloaddition: The use of small organic molecules as catalysts has emerged as a powerful, environmentally friendly alternative.[21] Dual activation strategies, employing both amino- and hydrogen-bonding catalysis, can achieve high diastereo- and enantioselectivity in the synthesis of nitrocyclobutanes, which are versatile intermediates for CBAA synthesis.[21]

Diagram: General Strategies for Cyclobutane Amino Acid Synthesis

Caption: Key synthetic approaches to cyclobutyl amino acids.

Ring-Closing Metathesis (RCM): Crafting Rings from Acyclic Precursors

Ring-closing metathesis has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including those containing the cyclobutane scaffold.[22][23] This method typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor.[22] RCM offers excellent functional group tolerance and has been successfully applied to the synthesis of cyclohexenyl-based beta-amino acids and other complex cyclic amino acid derivatives.[24]

Ring Contraction Strategies: An Unconventional Approach

More recently, novel strategies involving the contraction of larger rings have been developed. For example, a highly stereoselective synthesis of multisubstituted cyclobutanes has been achieved from readily accessible pyrrolidines via an iodonitrene-mediated nitrogen extrusion process.[25] This method proceeds through a radical pathway and allows for the synthesis of complex spirocyclobutanes.[25]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these synthetic strategies, we present a generalized, step-by-step protocol for a visible light-mediated [2+2] cycloaddition, a modern and increasingly popular method.

Protocol: Visible Light-Mediated [2+2] Cycloaddition for α-Cyclobutyl Amino Acid Synthesis

Objective: To synthesize a cyclobutane α-amino acid derivative from a dehydroamino acid and a styrene-type olefin using a photocatalyst.[1][18][19]

Materials:

-

Dehydroamino acid derivative (e.g., N-acetyl-α,β-dehydroalanine methyl ester)

-

Styrene-type olefin (e.g., 4-methylstyrene)

-

Photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6)

-

Degassed solvent (e.g., dichloromethane)

-

Photoreactor equipped with a blue LED light source (λ ≈ 415-456 nm)[19][26]

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the dehydroamino acid (1.0 equiv), the styrene-type olefin (1.5 equiv), and the photocatalyst (e.g., 1-5 mol%).

-

Solvent Addition: Add the degassed solvent to achieve the desired concentration (typically 0.1-0.2 M).

-

Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Place the sealed reaction vessel in the photoreactor and irradiate with the blue LED light source at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane amino acid derivative.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.

Causality Behind Choices:

-

Choice of Photocatalyst: The iridium-based catalyst is selected for its strong absorption in the visible light spectrum and its high triplet energy, which is necessary to excite the styrene derivative to its triplet state, initiating the cycloaddition.[19]

-

Excess Olefin: Using a slight excess of the styrene derivative helps to ensure complete consumption of the limiting dehydroamino acid.

-

Degassing: The removal of oxygen is critical as triplet states are readily quenched by molecular oxygen, which would inhibit the desired reaction.

-

Blue Light Irradiation: The wavelength of the light source is chosen to match the absorption maximum of the photocatalyst, ensuring efficient energy transfer.

Applications and Future Perspectives: The Expanding Role of CBAAs

The unique structural and conformational properties of CBAAs have led to their incorporation into a growing number of drug candidates and bioactive molecules.[2][16]

| Application Area | Impact of Cyclobutyl Amino Acid | Example Compound Class |

| Oncology | Improved metabolic stability and potency. | IDH1 inhibitors (e.g., Ivosidenib) |

| Infectious Diseases | Enhanced potency and conformational restriction. | HCV Protease Inhibitors (e.g., Boceprevir)[5] |

| Autoimmune Diseases | Conformational restriction leading to potent inhibition.[2] | RORγt inhibitors[2] |

| Peptidomimetics | Increased proteolytic stability and defined secondary structures.[7][27] | Cell-penetrating peptides[7][28] |

Future Outlook: The field of CBAA synthesis is poised for continued growth, driven by the development of more efficient and stereoselective catalytic methods. As our ability to synthesize a wider array of functionalized CBAAs expands, so too will their application in tackling increasingly complex biological targets. The exploration of novel CBAA-containing peptidomimetics and their use in areas such as targeted protein degradation and the modulation of allosteric sites represent exciting frontiers for future research.

References

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

-

Bioisosterism. Drug Design Org. Available at: [Link]

-

Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of novel cyclobutane dehydro amino acids from (+)-α-pinene. Afinidad. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

-

Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. Available at: [Link]

-

Drug and drug candidates containing cyclobutane rings. ResearchGate. Available at: [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. Available at: [Link]

-

Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed Central. Available at: [Link]

-

Application of Bioisosteres in Drug Design. University of Tokyo. Available at: [Link]

-

The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Available at: [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed Central. Available at: [Link]

-

Asymmetric synthesis and translational competence of L-alpha-(1-cyclobutenyl)glycine. Organic Letters. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ResearchGate. Available at: [Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PubMed Central. Available at: [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

-

Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. Available at: [Link]

-

Ring-closing metathesis. Wikipedia. Available at: [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. Available at: [Link]

-

Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health. Available at: [Link]

-

Unusual Amino Acids in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central. Available at: [Link]

-

Proline. wdlubellgroup. Available at: [Link]

-

1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Available at: [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available at: [Link]

-

Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available at: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis. The Journal of Organic Chemistry. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. ResearchGate. Available at: [Link]

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. Available at: [Link]

Sources

- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. sbl.unmc.edu [sbl.unmc.edu]

- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosterism - Drug Design Org [drugdesign.org]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wdlubellgroup.com [wdlubellgroup.com]

- 14. Proline Derivatives and Analogs [sigmaaldrich.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. baranlab.org [baranlab.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Ring Closing Metathesis [organic-chemistry.org]

- 23. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 24. Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis. | Semantic Scholar [semanticscholar.org]

- 25. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]

- 27. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Architecture of Stability: An In-Depth Technical Guide to the Role of Constrained Amino Acids in Peptide Structure

Abstract

The therapeutic potential of peptides is immense, yet their clinical utility is often hindered by inherent conformational flexibility and susceptibility to proteolytic degradation. This guide provides an in-depth exploration of a powerful solution: the incorporation of constrained amino acids. By pre-organizing a peptide into its bioactive conformation, these unique building blocks enhance binding affinity, improve metabolic stability, and increase specificity. We will delve into the core principles of conformational constraint, survey the major classes of constrained amino acids, and detail the analytical and synthetic methodologies essential for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptide design to create next-generation therapeutics.

The Challenge: Overcoming the Flexibility of Native Peptides

Native peptides in solution do not exist as single, static structures. Instead, they populate a vast ensemble of conformations, a state of high conformational entropy. While this flexibility can be advantageous in nature, it presents significant hurdles in drug development:

-

Entropic Cost of Binding: For a peptide to bind its target receptor, it must adopt a specific, low-energy "bioactive" conformation. The transition from a flexible, disordered state to a rigid, bound state is entropically unfavorable, which can weaken binding affinity.[1][2]

-

Lack of Specificity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors, leading to undesirable side effects.

Constraining the peptide's structure addresses these challenges directly. By "locking" the peptide into or near its bioactive conformation, we reduce the entropic penalty of binding, sterically hinder the approach of proteases, and enhance target specificity.[1][2][8][9]

Strategies for Inducing Conformational Constraint

Conformational constraint is achieved by introducing specific chemical modifications that restrict the rotational freedom of the peptide backbone or side chains. The choice of strategy is dictated by the desired target structure (e.g., helix, turn, or loop) and the synthetic feasibility.

Backbone (Dihedral) Constraints

These modifications directly limit the permissible phi (φ) and psi (ψ) dihedral angles of the peptide backbone.

-

α,α-Disubstituted Amino Acids: These are among the most powerful tools for inducing specific secondary structures.

-

α-Aminoisobutyric Acid (Aib): The archetypal example, Aib, possesses two methyl groups on its α-carbon.[10] This gem-dimethyl substitution sterically restricts the available Ramachandran space, strongly favoring φ and ψ angles consistent with helical conformations, particularly the 3₁₀-helix in shorter sequences and the α-helix in longer ones.[3][11][12][13] Aib's achiral nature also simplifies synthesis.

-

-

N-Alkylation: Introducing an alkyl group (typically methyl) to the backbone amide nitrogen removes the hydrogen-bond donor capability and can create steric hindrance that favors specific rotamers. N-methylation is a common strategy to improve cell permeability and resist proteolysis.[2][14]

-

Proline and its Derivatives: The cyclic nature of proline's side chain, which connects back to the backbone nitrogen, restricts the φ angle to approximately -65°.[15] This makes proline a potent "helix breaker" but an excellent inducer of β-turns.

Global and Side-Chain Constraints

These strategies involve creating covalent linkages between different parts of the peptide to form a macrocycle.

-

Cyclization: Linking the N- and C-termini (head-to-tail) or connecting a side chain to a terminus or another side chain creates a cyclic peptide. Cyclization dramatically reduces flexibility and can shield the termini from exopeptidases.[4][19] Common methods include forming disulfide bonds (Cys-Cys) or lactam bridges (e.g., between the side chains of Asp/Glu and Lys/Orn).[1][20]

-

Peptide Stapling: This technique involves creating a covalent brace across adjacent turns of an α-helix, typically by cross-linking the side chains of amino acids at the i and i+4 or i+7 positions. Hydrocarbon stapling, using specialized amino acids that undergo ruthenium-catalyzed ring-closing metathesis, is a popular method for stabilizing helical structures and improving cell penetration.[8][14][21]

Data Presentation: Comparison of Constraining Strategies

| Strategy | Type of Constraint | Primary Structural Effect | Key Advantages |

| Aib Incorporation | Backbone (Dihedral) | Induces α- and 3₁₀-helices | Potent helix induction, metabolic stability |

| Proline | Backbone (Dihedral) | Induces β-turns, breaks helices | Defines turns, structural rigidity |

| N-Methylation | Backbone (Dihedral) | Disrupts H-bonds, can favor cis-amides | Increased proteolytic resistance, improved PK |

| Cyclization | Global (Side-Chain/Termini) | Reduces overall flexibility, defines loops | High stability, resistance to exopeptidases |

| Stapling | Global (Side-Chain) | Stabilizes α-helical structures | Helix stabilization, enhanced cell permeability |

The Impact on Peptide Therapeutics

The incorporation of constrained amino acids has revolutionized peptide drug design, transforming metabolically labile peptides into robust drug candidates.

-

Enhanced Stability: A rigid conformation is a poor substrate for proteases, leading to a significantly longer half-life in vivo.[3][4][5] Aib-containing peptides and cyclic peptides are well-documented examples of this enhanced stability.[3][19]

-

Increased Affinity and Potency: By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding is minimized. This leads to a more favorable Gibbs free energy of binding (ΔG), resulting in higher affinity (lower Kd) and greater biological potency.[1][9]

-

Improved Pharmacokinetics: Beyond stability, certain constraints can improve pharmacokinetic (PK) properties. For instance, N-methylation can enhance membrane permeability and oral bioavailability by masking hydrogen bond donors and increasing lipophilicity.[2][14]

A prime example is the development of GLP-1 receptor agonists for diabetes. Native GLP-1 has a very short half-life. Analogs incorporating constrained amino acids exhibit enhanced proteolytic resistance, allowing for less frequent dosing.[3]

Visualization: Mechanism of Proteolytic Resistance

The following diagram illustrates how conformational constraint prevents a peptide from fitting into the active site of a protease.

Caption: A flexible peptide can adopt the extended conformation required for protease binding, while a rigid, constrained peptide cannot.

Analytical Validation of Peptide Structure

Asserting that a constraint has induced a desired conformation requires rigorous biophysical analysis. Two primary spectroscopic techniques are indispensable for this purpose.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful technique for assessing the secondary structure of peptides in solution.[22][23] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25] Different secondary structures produce distinct CD spectra in the far-UV region (190-250 nm).[24]

-

α-Helix: Characterized by strong negative bands near 222 nm and 208 nm, and a positive band around 195 nm.[24]

-

β-Sheet: Shows a broad negative band around 218 nm and a positive band near 195 nm.[24]

-

Random Coil: Dominated by a strong negative band near 200 nm.